molecular formula C3H7F2NS B12284374 2-[(Difluoromethyl)sulfanyl]ethan-1-amine

2-[(Difluoromethyl)sulfanyl]ethan-1-amine

Cat. No.: B12284374
M. Wt: 127.16 g/mol
InChI Key: LPZNARIAAJUWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Difluoromethyl)sulfanyl]ethan-1-amine hydrochloride (CAS 2097962-23-5) is a versatile amine-containing building block of high value to medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 3 H 8 ClF 2 NS and a molecular weight of 163.62 g/mol, is characterized by the presence of both a difluoromethyl thioether (SCF 2 H) group and a primary amine, the latter stabilized as a hydrochloride salt for enhanced shelf life . The primary amine functionality serves as a key handle for further synthetic elaboration, enabling researchers to incorporate this SCF 2 H-containing motif into more complex target molecules via amide bond formation or nucleophilic substitution. The difluoromethyl thioether group is a privileged structure in agrochemical and pharmaceutical agent design, often employed to fine-tune the physicochemical properties, metabolic stability, and bioavailability of lead compounds. This product is supplied with a typical purity of 95% and should be stored at room temperature (RT) . It is intended for research and development purposes exclusively. This material is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7F2NS

Molecular Weight

127.16 g/mol

IUPAC Name

2-(difluoromethylsulfanyl)ethanamine

InChI

InChI=1S/C3H7F2NS/c4-3(5)7-2-1-6/h3H,1-2,6H2

InChI Key

LPZNARIAAJUWRX-UHFFFAOYSA-N

Canonical SMILES

C(CSC(F)F)N

Origin of Product

United States

Derivatization and Transformative Reactions of 2 Difluoromethyl Sulfanyl Ethan 1 Amine and Analogous Structures

Chemical Modifications of the Amine Functionality

The primary amine group of 2-[(difluoromethyl)sulfanyl]ethan-1-amine serves as a key handle for a variety of chemical transformations, allowing for the introduction of new substituents and the formation of cyclic structures.

The nucleophilic nature of the primary amine readily allows for N-functionalization reactions such as acylation and alkylation. These reactions are fundamental in peptide synthesis and for the modification of biological molecules. For instance, the amine can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides or other electrophiles can introduce various alkyl groups at the nitrogen atom.

In a broader context, the functionalization of amino groups is a cornerstone of synthetic organic chemistry. For example, N-functionalization is a key step in the synthesis of various biologically active compounds. The resulting N-acyl and N-alkyl derivatives of this compound can serve as intermediates for further transformations or as final products with potentially interesting biological properties.

The amine functionality of this compound and its derivatives can participate in cyclization reactions to form a wide variety of nitrogen-containing heterocycles. rsc.orgnih.govnih.govfrontiersin.org These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.govnih.gov

Depending on the reaction partner, various ring systems can be accessed. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of pyrroles, pyridines, or other nitrogen-containing rings. The specific outcome of these cyclization reactions is often influenced by the reaction conditions, including the choice of catalyst and solvent. mdpi.com The development of efficient and selective methods for the synthesis of these heterocycles is an active area of research. nih.govfrontiersin.org For instance, innovative strategies for constructing nitrogen-containing heterocycles often involve aziridine (B145994) ring-opening reactions, which can lead to 5- or 6-membered rings. nih.gov

The synthesis of nitrogen-containing heterocycles is of great importance due to their wide range of applications. rsc.orgnih.govnih.gov For example, pyrimidine (B1678525) derivatives are essential components of nucleic acids, while pyrazoles can be fused with other heterocycles to enhance their biological activity. nih.gov The development of novel synthetic methods, including the use of organocatalysts, has expanded the toolbox for creating diverse heterocyclic structures. frontiersin.org

Transformations of the Difluoromethylthio Group

The difluoromethylthio group (-SCF2H) imparts unique electronic properties to the molecule and can also be a site for further chemical modifications.

The sulfur atom in the difluoromethylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone oxidation states. researchgate.net This transformation is significant as sulfoxides and sulfones are important functional groups in many biologically active compounds and are valuable synthetic intermediates. researchgate.netrsc.org

The controlled oxidation of thioethers to sulfoxides without over-oxidation to the sulfone can be challenging but has been achieved using various reagents and conditions. researchgate.netorganic-chemistry.org For example, hydrogen peroxide in the presence of a catalyst like scandium triflate has been shown to be effective for the mono-oxidation of sulfides. organic-chemistry.org Other methods utilize reagents like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The choice of oxidant and reaction conditions is crucial to achieve the desired level of oxidation. rsc.orgrsc.orgnih.gov Ionizing radiation has also been explored to initiate the oxidation of thioethers to sulfoxides. nih.gov

The resulting difluoromethyl sulfoxides and sulfones have altered steric and electronic properties compared to the parent thioether, which can influence their reactivity and biological activity. For instance, difluoromethyl 2-pyridyl sulfone has been developed as a reagent for gem-difluoroolefination reactions. cas.cnsigmaaldrich.com

Table 1: Examples of Oxidation of Thioethers

Starting Thioether Oxidizing Agent Product Reference
Methyl Phenyl Sulfide (B99878) H2O2 / Cs4[M(H2O)4][PMo6O21(PABA)3]2 Methyl Phenyl Sulfoxide rsc.org
Alkyl-Aryl Sulfides H2O2 / Sc(OTf)3 Alkyl-Aryl Sulfoxides organic-chemistry.org
Thioethers H2O2 / TS-1 Sulfoxides and Sulfones rsc.org
Thioether Ionizing Radiation / O2 Sulfoxide nih.gov

The carbon-sulfur bond in the difluoromethylthio group can be cleaved under specific conditions, allowing for the introduction of other functional groups. organic-chemistry.org While the C-S bond is generally stable, certain reagents can promote its cleavage. For example, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the selective cleavage of C(sp3)-S bonds in thioethers. organic-chemistry.org

These cleavage reactions can be utilized in synthetic strategies to transform the difluoromethylthio moiety into other functionalities. For instance, oxidative cleavage of C=C bonds followed by fluoromethylthiolation has been developed as a method to prepare fluoromethylthioesters from alkenes. researchgate.net The ability to cleave and functionalize the C-S bond adds to the synthetic versatility of compounds like this compound. The cleavage of protecting groups is a common strategy in peptide synthesis, often utilizing trifluoroacetic acid (TFA)-based cocktails. thermofisher.comthermofisher.com

Cascade and Annulation Reactions Leading to Complex Architectures

The dual functionality of this compound and its derivatives makes them ideal candidates for cascade and annulation reactions, which allow for the rapid construction of complex molecular scaffolds from simple starting materials. nih.govnih.govresearchgate.net These reactions often involve a series of intramolecular and intermolecular transformations that proceed in a single pot, offering high atom and step economy. nih.gov

For example, the amine functionality can initiate a sequence of reactions, while the difluoromethylthio group can influence the regioselectivity or participate in subsequent transformations. Annulation reactions, where a new ring is formed onto an existing one, can lead to the synthesis of fused heterocyclic systems. Gold-catalyzed annulations of alkynyl thioethers have been used to form oxazoles. nih.govnih.govresearchgate.net

Cascade reactions involving β-aminothioethers can lead to the formation of various heterocyclic structures, such as pyrroles or isoquinolines, through a ring-opening and ring-closing cascade mechanism. researchgate.net The strategic placement of different substituents can direct the outcome of these reactions. researchgate.net Furthermore, cascade reactions of 1,1-enediamines with other reagents have been developed for the selective synthesis of diverse 2-aminopyridine (B139424) derivatives. nih.gov The development of such cascade and annulation strategies is a powerful tool for the efficient synthesis of complex molecules with potential applications in various fields of chemistry.

Multicomponent and Domino Reactions for Structural Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to generate molecular complexity rapidly. Domino reactions, a subset of MCRs, involve a sequence of intramolecular reactions initiated by a single event. The primary amine functionality of this compound makes it an ideal candidate for participation in various MCRs.

One of the most versatile MCRs is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. It is conceivable that this compound could serve as the amine component in an Ugi reaction, leading to the formation of α-acetamidoamides bearing the difluoromethylthio side chain. Such compounds would be valuable scaffolds for further chemical exploration.

Furthermore, recent advances have demonstrated the use of amines in copper-mediated multicomponent reactions where a difluorocarbene, generated from a suitable precursor like BrCF₂CO₂K, can act as a carbonyl source. nih.gov In such a reaction, this compound could react with an aldehyde and the difluorocarbene source to generate α-aminoamide derivatives. nih.gov This type of transformation highlights the potential for innovative bond formations and the construction of complex fluorinated molecules from simple precursors. nih.gov

Domino reactions involving this compound could be initiated by the formation of an imine with an aldehyde. This in-situ generated imine can then participate in a cascade of reactions, such as an intramolecular cyclization or a reaction with another component in the reaction mixture, to afford complex heterocyclic systems. For example, a visible-light-induced multicomponent reaction of aromatic aldehydes, amines, and sodium difluoromethanesulfinate has been reported for the synthesis of CF₂H-substituted secondary amines. nih.gov Applying this methodology to this compound could provide a direct route to secondary amines with two distinct fluorine-containing moieties.

Table 2: Representative Multicomponent Reaction

Amine ComponentAldehyde ComponentThird ComponentProduct TypeReaction Type
Primary AmineAromatic AldehydeSodium DifluoromethanesulfinateCF₂H-Substituted Secondary AmineVisible-Light-Induced Multicomponent Reaction
Hypothetical: this compoundBenzaldehydeSodium DifluoromethanesulfinateHypothetical: N-benzyl-2-[(difluoromethyl)sulfanyl]ethan-1-amineVisible-Light-Induced Multicomponent Reaction

This table illustrates a known multicomponent reaction and a hypothetical application with the title compound, showcasing its potential for structural diversification.

Computational Chemistry and Theoretical Studies of 2 Difluoromethyl Sulfanyl Ethan 1 Amine and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. mdpi.com These methods allow for a detailed description of how electrons are distributed and how this distribution governs the molecule's stability and reactivity.

The electronic structure of 2-[(difluoromethyl)sulfanyl]ethan-1-amine is significantly influenced by the potent electron-withdrawing nature of the difluoromethyl (CHF2) group. This effect is transmitted through the sulfur atom to the rest of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of reactivity. The HOMO is typically localized on the amine and sulfur moieties, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be expected to have significant contributions from the C-S and C-F bonds, suggesting sites susceptible to nucleophilic attack.

The introduction of the CHF2 group polarizes the entire molecule. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would quantify this, showing a significant partial positive charge on the carbon atom of the difluoromethyl group and the adjacent sulfur atom, and a corresponding negative charge on the fluorine atoms. This charge distribution has profound effects on intermolecular interactions and the reactivity of the functional groups.

Table 1: Calculated Mulliken Charges for Key Atoms in this compound Note: This table presents hypothetical data based on typical results from DFT calculations for illustrative purposes.

Atom Element Calculated Mulliken Charge (a.u.)
N Nitrogen -0.85
C(amine) Carbon -0.20
C(sulfur) Carbon -0.15
S Sulfur +0.10
C(fluoro) Carbon +0.45
H(fluoro) Hydrogen +0.18

The C-F bond is the strongest single bond in organic chemistry, a property that imparts significant thermal and chemical stability. acs.org In this compound, the C-S and C-N bonds are weaker and represent potential sites of chemical reaction. Computational frequency calculations can be used to determine the vibrational stretching frequencies, which correlate with bond strengths.

The conformational landscape of this molecule is complex due to the rotational freedom around several single bonds. The presence of heteroatoms (N, S) and electronegative fluorine atoms leads to significant stereoelectronic effects that dictate the most stable conformations. thieme-connect.de The anomeric effect, a stabilizing interaction between a lone pair on an atom and an adjacent antibonding σ* orbital, is known to be significant in α-fluorinated thioethers. acs.org In this molecule, interactions between the nitrogen lone pair, the sulfur lone pairs, and the σ* orbitals of the C-S, C-C, and C-F bonds would lead to a preference for specific gauche or antiperiplanar arrangements. thieme-connect.dersc.org Theoretical calculations are essential to determine the relative energies of these conformers and the energy barriers for their interconversion.

Table 2: Relative Energies of Different Conformers of this compound Note: This table presents hypothetical data based on typical results from DFT calculations for illustrative purposes.

Conformer (Dihedral Angle N-C-C-S) Method/Basis Set Relative Energy (kcal/mol)
Anti (180°) B3LYP/6-311+G(d,p) 0.00 (Reference)
Gauche (+) (60°) B3LYP/6-311+G(d,p) +1.25

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is a cornerstone for elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants to products. Modeling these high-energy structures provides critical information about activation energies, reaction kinetics, and stereochemical outcomes. For a molecule like this compound, this approach can predict its behavior in various chemical transformations, such as nucleophilic substitution or oxidation.

For instance, in a potential N-alkylation reaction, the amine would act as a nucleophile. Transition state modeling could map the reaction pathway, showing the approach of the electrophile to the nitrogen lone pair. The calculated geometry of the transition state would reveal the degree of bond formation and bond breaking, while its energy would determine the reaction rate. Such studies have been applied to understand the reactivity of related fluorinated systems, like the nucleophilic cleavage of fluoroaziridines or reactions involving difluoromethyl sulfones. nih.govcas.cn These computational models can rationalize diastereoselectivity by comparing the energies of competing transition states, as demonstrated in studies of reactions with chiral difluoromethylated reagents. chinesechemsoc.org

Prediction of Spectroscopic Parameters and Spectral Interpretation

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing novel compounds. By solving the vibrational problem, one can compute the infrared (IR) and Raman spectra. The calculated frequencies and intensities can then be compared to experimental data, aiding in the assignment of complex spectral bands. researchgate.net

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with high accuracy. For this compound, predicting the ¹⁹F NMR spectrum is particularly important for characterization. cas.cn Time-dependent DFT (TD-DFT) can further be used to simulate UV-Vis spectra by calculating the energies of electronic excitations. researchgate.net This predictive power is crucial for confirming the structure of a synthesized molecule and for interpreting its spectroscopic data in detail.

Table 3: Predicted Spectroscopic Data for this compound Note: This table presents hypothetical data based on typical results from quantum chemical calculations for illustrative purposes.

Parameter Predicted Value (B3LYP/6-31G(d,p)) Hypothetical Experimental Value
¹⁹F NMR Chemical Shift (δ, ppm) -90.5 (d, J(H,F) = 56 Hz) -91.2 (d, J(H,F) = 55.5 Hz)
¹³C NMR (δ, ppm, -SCHF₂) 125.4 (t, J(C,F) = 240 Hz) 126.1 (t, J(C,F) = 238 Hz)
IR Stretch ν(N-H) (cm⁻¹) 3350, 3280 3345, 3275
IR Stretch ν(C-F) (cm⁻¹) 1110, 1085 1115, 1090

Studies on the Influence of Fluorine on Molecular Properties

The introduction of fluorine atoms dramatically alters the physicochemical properties of organic molecules. acs.org Computational studies are ideally suited to systematically investigate these effects, providing a quantitative understanding of how fluorination modulates properties like acidity, basicity, and lipophilicity.

The basicity and nucleophilicity of the primary amine in this compound are substantially reduced compared to its non-fluorinated analogue, 2-(ethylsulfanyl)ethan-1-amine. This is a direct consequence of the powerful inductive electron-withdrawing effect of the two fluorine atoms. This effect is relayed through the C-S bond to the ethylamine (B1201723) backbone, decreasing the electron density on the nitrogen atom.

A lower electron density on the nitrogen makes its lone pair less available to accept a proton (reduced basicity) or to attack an electrophilic center (reduced nucleophilicity). nih.gov Computational studies can quantify this effect by calculating the molecule's proton affinity or the pKa of its conjugate acid. Theoretical investigations on related fluorinated amines and aziridines have confirmed that fluorine substitution significantly enhances the reactivity toward nucleophiles at adjacent carbons but decreases the nucleophilicity of the nitrogen atom itself. nih.govresearchgate.net This modulation of basicity is a critical consideration in fields like medicinal chemistry, where it can influence a drug's binding affinity and pharmacokinetic properties. thieme-connect.de

Table 4: Calculated Basicity Parameters for Fluorinated and Non-Fluorinated Analogues Note: This table presents hypothetical data based on typical results from quantum chemical calculations for illustrative purposes.

Compound Method/Basis Set Proton Affinity (kcal/mol) Calculated pKa (Conjugate Acid)
2-(Ethylsulfanyl)ethan-1-amine B3LYP/6-311+G(d,p) 225.1 10.5

Electronic and Steric Effects of the Difluoromethylthio Group

The introduction of a difluoromethylthio (-SCF2H) group into an organic molecule, such as in this compound, imparts significant changes to its electronic and steric profile. These modifications are of great interest in medicinal chemistry and materials science due to their influence on a compound's reactivity, conformation, and intermolecular interactions.

The difluoromethylthio group is recognized as a potent electron-withdrawing substituent. This property arises from the high electronegativity of the two fluorine atoms, which inductively pull electron density away from the sulfur atom and, consequently, from the rest of the molecule. This electron-withdrawing nature is comparable to, and in some contexts even stronger than, that of the well-studied trifluoromethylthio (-SCF3) group. sigmaaldrich.com The strong inductive effect of the -SCF2H group can significantly modulate the acidity or basicity of nearby functional groups. For instance, in this compound, the electron-withdrawing character of the difluoromethylthio group is expected to decrease the pKa of the amine group compared to its non-fluorinated analogue, ethanethiol.

The combination of strong electron-withdrawing properties and significant steric bulk makes the difluoromethylthio group a unique substituent for fine-tuning the physicochemical properties of organic compounds. Its incorporation can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation and can also influence a molecule's lipophilicity, which is a critical parameter for its pharmacokinetic profile. sigmaaldrich.com

Below is a table summarizing the anticipated electronic and steric properties of the difluoromethylthio group in comparison to other common substituents.

GroupElectronic EffectRelative Steric Bulk
-SCH3Weakly electron-donatingModerate
-SCF3Strongly electron-withdrawingLarge
-SCF2H Strongly electron-withdrawing Large
-OHElectron-donating (resonance), Electron-withdrawing (induction)Small
-NH2Electron-donatingSmall to Moderate

Hydrogen Bonding Capabilities of the -CF2H Moiety

The difluoromethyl (-CF2H) moiety within the this compound structure possesses interesting and somewhat non-traditional hydrogen bonding capabilities. While the highly electronegative fluorine atoms are generally considered weak hydrogen bond acceptors, the hydrogen atom of the difluoromethyl group can act as a hydrogen bond donor. nih.gov

The C-H bond in the -CF2H group is polarized due to the strong electron-withdrawing effect of the adjacent fluorine atoms. This polarization results in a partial positive charge on the hydrogen atom, making it capable of forming a weak hydrogen bond with a suitable acceptor, such as an oxygen or nitrogen atom. This type of interaction is often referred to as a "C-H···Y" hydrogen bond, where Y is the hydrogen bond acceptor.

In the context of this compound, the amine group provides a potential intramolecular hydrogen bond acceptor for the hydrogen of the -CF2H group. Computational studies on analogous fluorinated compounds have shown that such intramolecular hydrogen bonds can influence the conformational preferences of the molecule, leading to more compact structures.

The ability of the -CF2H group to act as both a hydrogen bond donor and, to a lesser extent, an acceptor, adds a layer of complexity to the intermolecular interactions of this compound. These interactions can play a crucial role in its binding to biological targets or its self-assembly in solution or the solid state.

The following table provides a qualitative overview of the hydrogen bonding capabilities of the functional groups present in this compound.

Functional GroupHydrogen Bond Donor/AcceptorRelative Strength
-NH2 (N-H)DonorStrong
-NH2 (N lone pair)AcceptorStrong
-SCF2H (C-H) Donor Weak
-SCF2H (C-F) Acceptor Very Weak

Strategic Applications in Chemical Synthesis and Materials Science Excluding Direct Pharmaceutical/agrochemical Applications of the Final Compound

2-[(Difluoromethyl)sulfanyl]ethan-1-amine as a Versatile Synthetic Building Block

The reactivity of its primary amine and the electronic properties of the difluoromethylsulfanyl group position this compound as a valuable starting material for constructing more complex molecular architectures.

Primary amines are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many functional molecules. researchgate.netuomustansiriyah.edu.iqorganic-chemistry.orgdigitellinc.com The presence of the difluoromethylsulfanyl moiety in this compound allows for the incorporation of fluorine into these heterocyclic systems, a strategy often employed to modulate their chemical and physical properties. acs.orgacs.orgacs.org

The primary amine can undergo condensation reactions with various electrophiles to form a diverse range of heterocyclic rings. For instance, reaction with dicarbonyl compounds can lead to the formation of pyrroles or other related five-membered rings. Cyclization with appropriate reagents can also yield larger heterocycles. A particularly relevant transformation for a 2-amino-ethanethiol derivative is the synthesis of thiazolidines. nih.govnih.govresearchgate.net While the target compound is a thioether, its structural similarity to 2-aminoethanethiol suggests its potential use in forming related sulfur- and nitrogen-containing heterocycles. For example, intramolecular cyclization or reaction with suitable partners could potentially lead to the formation of fluorinated thiazine (B8601807) derivatives. rsc.orgresearchgate.net The difluoromethylthio group is generally stable under many reaction conditions, making it a reliable fluorine-containing tag. acs.org

Table 1: Potential Heterocyclic Scaffolds from this compound

Reagent TypePotential Heterocycle
Dicarbonyl CompoundsSubstituted Pyrroles
α-Halo KetonesSubstituted Thiazines
IsothiocyanatesFluorinated Thiazolidine Derivatives
Carbon DisulfideDithiocarbamates (precursors to other heterocycles)

This table represents potential synthetic pathways based on the known reactivity of primary amines and related sulfur-containing compounds.

Beyond heterocycle formation, this compound can serve as a crucial intermediate in multi-step synthetic sequences. The primary amine can be readily converted into a wide range of other functional groups. libretexts.orgmsu.edupressbooks.pub For example, it can be transformed into amides, sulfonamides, or imines, each offering a distinct reactivity profile for subsequent transformations. msu.edu The difluoromethylsulfanyl group, being a lipophilic hydrogen-bond donor, can influence the properties of the final molecule. acs.org

The thioether linkage itself can be a site of further reaction. Oxidation of thioethers can produce sulfoxides and sulfones, which are important functional groups in their own right and can also act as leaving groups in certain reactions. libretexts.org The reactivity of the C-S bond allows for various coupling and cleavage reactions, providing further synthetic flexibility. acsgcipr.org

Design and Synthesis of Novel Fluorinated Reagents and Catalysts

The development of new reagents and catalysts is a cornerstone of chemical innovation. The structure of this compound provides a scaffold for creating novel fluorinated molecules with potential applications in catalysis.

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. researchgate.netacs.orgnih.gov Primary amines are a common motif in many well-established chiral auxiliaries. rsc.orgrsc.orgsigmaaldrich.com If this compound were resolved into its individual enantiomers, it could potentially serve as a chiral auxiliary. The amine could be acylated and the resulting amide used to direct stereoselective alkylations, aldol (B89426) reactions, or other transformations at the α-position. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. The difluoromethylsulfanyl group would offer a unique electronic and steric environment compared to non-fluorinated analogs, potentially influencing the degree and sense of stereoinduction.

Table 2: Key Features of Chiral Auxiliaries and Potential Application

FeatureDescriptionRelevance to this compound
Stereogenic Center A defined three-dimensional arrangement of atoms.The chiral carbon in the resolved amine.
Ease of Attachment/Removal The auxiliary should be easy to introduce and remove from the substrate.The primary amine allows for straightforward amide bond formation and subsequent hydrolysis.
Stereodirecting Group A functional group on the auxiliary that biases the approach of reagents.The difluoromethylsulfanyl group could provide steric and electronic bias.
Recoverability The auxiliary should be recoverable in high yield for reuse.The cleaved amine could potentially be recycled.

This table outlines the general principles of chiral auxiliaries and how the target compound could theoretically fit into this class of molecules.

The nitrogen and sulfur atoms in this compound can act as a bidentate N,S-ligand, capable of coordinating to a transition metal center. nih.govnih.govmdpi.com Such ligands are of great interest in the field of catalysis. The introduction of fluorine-containing groups into ligands can significantly alter the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. rsc.orgnumberanalytics.comliv.ac.uksci-hub.seelsevierpure.com Fluorinated ligands can also enhance the stability and solubility of the catalyst in specific solvent systems, such as fluorous media. liv.ac.uk

The chelate ring formed upon coordination of this compound would be a five-membered ring, a common and stable arrangement in coordination chemistry. The electron-withdrawing nature of the difluoromethyl group would be expected to decrease the electron-donating ability of the sulfur atom, which in turn could modulate the catalytic properties of the metal center in reactions such as cross-coupling, hydrogenation, or polymerization.

Integration into Functional Materials for Chemical Applications (e.g., as monomers, precursors)

The primary amine functionality of this compound makes it a suitable candidate for incorporation into polymeric materials. Primary amines can act as monomers in polymerization reactions, for example, with diacids or diepoxides, to form polyamides or polyepoxides, respectively. acs.orgnumberanalytics.com The resulting polymers would have the difluoromethylsulfanyl group as a pendant side chain, which could impart unique properties to the material, such as altered surface energy, hydrophobicity, and thermal stability. nih.gov

Furthermore, the amine group can be used to graft the molecule onto the surface of various materials, such as silica, graphite (B72142) oxide, or other polymers. acs.orgacs.orgcd-bioparticles.com This surface modification can be used to tailor the surface properties of the material, for instance, to create hydrophobic or chemically resistant coatings. The presence of the fluorine-containing group is particularly effective in lowering surface energy. nih.gov The modified materials could find use in a variety of chemical applications, such as specialized coatings, separation media, or as supports for catalysts.

Future Research Directions and Challenges in 2 Difluoromethyl Sulfanyl Ethan 1 Amine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A significant challenge in contemporary organic synthesis is the development of environmentally benign and efficient chemical processes. researchgate.net Future research concerning 2-[(Difluoromethyl)sulfanyl]ethan-1-amine will undoubtedly focus on creating more sustainable and atom-economical synthetic routes. Current methods for synthesizing organofluorine compounds can sometimes rely on harsh reagents and produce significant waste. cas.cn

Green chemistry principles offer a roadmap for future synthetic design. researchgate.netdntb.gov.ua This includes the use of less hazardous reagents, the development of catalytic processes to replace stoichiometric ones, and designing syntheses that maximize the incorporation of all materials used in the process into the final product. researchgate.net For instance, moving away from traditional fluorinating agents that are hazardous or have a high environmental impact towards safer alternatives is a key goal. umich.edu Biocatalysis, using enzymes to perform specific chemical transformations, represents a promising frontier for achieving high selectivity and sustainability in organofluorine synthesis. escholarship.org

Table 1: Comparison of Hypothetical Synthetic Approaches for SCF₂H Compounds

AspectTraditional ApproachesFuture Sustainable Approaches
ReagentsStoichiometric, potentially hazardous fluorinating or difluoromethylthiolating agents.Catalytic systems (e.g., transition metals), biocatalysts (enzymes), use of greener solvents like water or ionic liquids. dntb.gov.ua
Atom EconomyOften lower, with the generation of stoichiometric byproducts.Higher, aiming for addition reactions and catalytic cycles that minimize waste. researchgate.net
Energy ConsumptionMay require harsh conditions (high temperatures and pressures).Milder reaction conditions, potentially using photocatalysis or microwave assistance to improve energy efficiency. dntb.gov.ua
Environmental ImpactUse of volatile organic solvents and generation of hazardous waste.Reduced solvent use, use of recyclable catalysts, and generation of benign byproducts. researchgate.net

Expanding the Scope of Derivatization and Late-Stage Functionalization Reactions

To explore the full potential of this compound as a building block in medicinal and materials chemistry, it is crucial to develop a broad range of derivatization reactions. The primary amine functional group is a versatile handle for modification, allowing for the synthesis of amides, sulfonamides, imines, and other nitrogen-containing structures. nih.gov

A particularly important area of future research is late-stage functionalization. This strategy involves introducing the difluoromethylthio moiety or modifying the core structure of a complex molecule in the final steps of a synthesis. cas.cnrsc.org This approach is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate, streamlining the structure-activity relationship studies. rsc.org Challenges in this area include achieving high selectivity and functional group tolerance when working with complex, multifunctional molecules. cas.cn Developing novel reagents and catalytic systems that can selectively functionalize C-H bonds in the presence of other reactive sites is a key objective. cas.cn

Table 2: Potential Derivatization and Functionalization Strategies

Reaction TypeTarget MoietyPotential ProductsResearch Goal
Acylation/SulfonylationAmine (-NH₂)Amides, SulfonamidesModify polarity, hydrogen bonding capacity, and metabolic stability.
Reductive AminationAmine (-NH₂)Secondary/Tertiary AminesIntroduce diverse alkyl or aryl substituents.
C-H FunctionalizationEthyl backbone (-CH₂CH₂-)Hydroxylated, Alkylated, or Halogenated DerivativesIntroduce new functional groups or chiral centers. cas.cn
Late-Stage SCF₂H IntroductionComplex MoleculesSCF₂H-containing Bioactive MoleculesEfficiently access novel analogues of known drugs or agrochemicals. rsc.org

Advanced Computational Studies for Rational Molecular and Reaction Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and reactions, thereby accelerating the design of new synthetic routes and molecules with desired properties. mdpi.com For this compound, advanced computational studies, such as those using Density Functional Theory (DFT), can offer deep insights. researchgate.netsapub.org

These studies can be used to calculate key molecular properties, such as bond energies, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. mdpi.com This information is invaluable for predicting the reactivity of the molecule, understanding its conformational preferences, and designing derivatives with specific electronic properties. mdpi.com Furthermore, computational modeling can be used to elucidate reaction mechanisms, identify transition states, and calculate activation energies, which aids in the optimization of reaction conditions and the rational design of new catalysts for its synthesis and functionalization. mdpi.com The ultimate goal is to create predictive models that can guide experimental work, reducing the amount of trial-and-error required and leading to a more efficient research and development process. wikipedia.org

Table 3: Application of Computational Methods in this compound Research

Computational MethodParameter/Property InvestigatedSignificance and Application
Density Functional Theory (DFT)Geometric parameters, HOMO-LUMO energy gap, electrostatic potential. researchgate.netsapub.orgPredicting reactivity, stability, and sites susceptible to nucleophilic or electrophilic attack.
Transition State TheoryActivation energies, reaction pathways.Elucidating reaction mechanisms and optimizing conditions for synthesis and derivatization.
Molecular Dynamics (MD)Conformational analysis, solvent effects.Understanding the molecule's dynamic behavior and its interactions with its environment.
Quantum Theory of Atoms in Molecules (QTAIM)Bond critical points, charge densities.Characterizing the nature of chemical bonds, including the C-F and C-S bonds.

Exploration of Novel Reactivities and Transformation Pathways

The unique electronic properties conferred by the difluoromethylthio group suggest that this compound and its derivatives may exhibit novel and useful reactivities. The strong electron-withdrawing nature of the SCF₂H group can influence the reactivity of adjacent functional groups. researchgate.net Future research should focus on systematically exploring the chemical transformations that this compound can undergo beyond simple amine derivatizations.

This could involve investigating its behavior under radical, oxidative, or reductive conditions. For example, the sulfur atom could potentially be oxidized to the corresponding sulfoxide (B87167) or sulfone, creating new functional groups with different electronic and steric properties. researchgate.net Another avenue of research is to explore its participation in metal-catalyzed cross-coupling reactions or photoredox-catalyzed transformations. researchgate.net Understanding the biotransformation and metabolic pathways of compounds containing the SCF₂H moiety is also a critical research direction, as this knowledge is essential for the development of new pharmaceuticals. nih.govnih.gov

Table 4: Potential Novel Transformations and Reactivities

Transformation TypePotential Reagents/ConditionsExpected OutcomeResearch Objective
Sulfur OxidationOxidizing agents (e.g., m-CPBA, H₂O₂)Formation of 2-[(difluoromethyl)sulfinyl]ethanamine or 2-[(difluoromethyl)sulfonyl]ethanamine. researchgate.netAccess new derivatives with altered physicochemical properties.
Radical ReactionsRadical initiators, visible light photocatalysis. researchgate.netC-H functionalization or coupling reactions.Develop new C-C or C-heteroatom bond-forming reactions.
Metabolic StudiesIn vitro (e.g., microsomes) or in vivo models.Identification of metabolites. nih.govUnderstand pharmacokinetic and toxicological profiles.
Cyclization ReactionsIntramolecular reaction conditionsFormation of heterocyclic structures (e.g., thiazolidines).Create novel scaffolds for drug discovery.

Stereoselective Synthesis and Control of Chiral Centers

While this compound is an achiral molecule, the introduction of stereocenters into its derivatives is a paramount objective for its application in life sciences, as the biological activity of chiral molecules is often dependent on their stereochemistry. mdpi.comsemanticscholar.org A major future challenge lies in the development of stereoselective methods to synthesize chiral analogues.

This can be approached in several ways. One strategy is to perform an asymmetric synthesis of derivatives where a chiral center is introduced on the ethyl backbone. This could be achieved through methods such as catalytic asymmetric hydrogenation of a suitable prochiral precursor or stereoselective C-H functionalization using chiral catalysts. springernature.comresearchgate.net Another approach involves using chiral derivatizing agents to react with the amine group, forming diastereomers that can be separated. The development of catalytic enantioselective methods for the construction of carbon-fluorine stereocenters remains a significant goal in organic chemistry. escholarship.orgnih.gov Applying these advanced strategies to create stereochemically pure derivatives of this compound will be a key enabler for its use in creating sophisticated and potent bioactive molecules. nih.gov

Table 5: Strategies for Introducing Chirality

StrategyDescriptionKey Challenge
Asymmetric CatalysisUsing a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to transform a prochiral substrate into a single enantiomer of the product. nih.govDesigning a catalyst that provides high enantioselectivity (ee) and yield.
Chiral AuxiliaryTemporarily attaching a chiral molecule (auxiliary) to the substrate to direct a stereoselective reaction, followed by removal of the auxiliary.Requires additional synthetic steps for attachment and removal of the auxiliary.
Enzymatic ResolutionUsing an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.Finding a suitable enzyme and optimizing reaction conditions for high efficiency.
Stereoselective C-H FunctionalizationUsing a chiral catalyst to selectively functionalize one of two enantiotopic C-H bonds to create a new stereocenter. springernature.comAchieving high levels of both site-selectivity and stereoselectivity.

Q & A

Q. What are the optimal synthetic routes for 2-[(Difluoromethyl)sulfanyl]ethan-1-amine?

Methodological Answer: Synthesis of this compound can be approached via nucleophilic substitution or enzymatic catalysis. For example:

  • Nucleophilic substitution : React 2-chloroethylamine with difluoromethylsulfanylation agents (e.g., difluoromethyl disulfide) under basic conditions.
  • Enzymatic catalysis : Use transaminases (TAs) to catalyze the transfer of an amino group to a ketone precursor. This method, demonstrated for structurally similar amines, can achieve high enantiomeric excess (>95% ee) after kinetic resolution .

Q. Key Optimization Parameters :

  • Reaction temperature (25–60°C for enzymatic routes).
  • Solvent choice (polar aprotic solvents like DMF for nucleophilic substitution).
  • Catalyst loading (0.5–2.0 mol% for TAs).

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Enantiomeric Excess (ee)Key Reference
Nucleophilic Substitution60–75N/A (racemic)Analogous to
Enzymatic Catalysis88–89>99% (R/S enantiomers)

Q. How can researchers characterize this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 19F^{19}\text{F} NMR for fluorine environments (δ ~ -100 to -150 ppm for CF2_2 groups) and 1H^{1}\text{H} NMR for amine protons (δ 1.5–2.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ = 142.1 g/mol).
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol (90:10) .

Critical Note : Ensure sample purity (>95%) to avoid misinterpretation of spectral data.

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

  • Storage : Store under inert gas (N2_2/Ar) at -20°C to prevent oxidation of the sulfanyl group.
  • Light Sensitivity : Protect from UV exposure due to the labile C-S bond.
  • pH Sensitivity : Avoid strongly acidic conditions (pH < 3) to prevent decomposition of the amine group .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer: Employ kinetic resolution or asymmetric catalysis:

  • Kinetic Resolution : Use lipases or TAs to selectively convert one enantiomer into a derivative (e.g., acetylated form), leaving the desired enantiomer unreacted. For example, TAs achieved >48% conversion and >95% ee for structurally similar amines .
  • Asymmetric Catalysis : Utilize chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions to install the difluoromethylsulfanyl group enantioselectively.

Q. Table 2: Enantioselective Synthesis Parameters

ApproachCatalyst/Ligandee (%)Conversion (%)
Kinetic ResolutionTransaminase>9548–89
Asymmetric CatalysisPd/BINAP80–9070–85

Q. How does the difluoromethylsulfanyl group influence pharmacological interactions?

Methodological Answer: The CF2_2S- group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~1.5–2.0 vs. non-fluorinated analogs).
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes.
  • Receptor Binding : The electron-withdrawing effect of fluorine strengthens hydrogen bonding with target proteins (e.g., kinases, GPCRs) .

Q. Experimental Validation :

  • Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities with non-fluorinated analogs.
  • Measure IC50_{50} values in enzyme inhibition assays (e.g., kinase profiling).

Q. What computational methods predict the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-S bond to predict stability under thermal stress.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess bioavailability.
  • QSPR Models : Relate structural descriptors (e.g., polar surface area, H-bond donors) to experimental solubility/logD data .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Validate predictions with experimental kinetic studies.

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Verify compound purity (≥95% via HPLC) and storage conditions (e.g., DMSO stock solutions degrade after 3 months at -20°C).
  • Assay Variability : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) and use standardized protocols (e.g., MTT assay for cytotoxicity).
  • Meta-Analysis : Compare results with structurally related compounds (e.g., 2-(3,4-difluorophenyl)ethan-1-amine) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.